Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate
Description
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, an ethoxynaphthylsulfonyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
Molecular Formula |
C23H24ClNO5S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-ethoxynaphthalen-1-yl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H24ClNO5S/c1-3-29-21-13-14-22(17-10-6-5-9-16(17)21)31(27,28)25-20(15-23(26)30-4-2)18-11-7-8-12-19(18)24/h5-14,20,25H,3-4,15H2,1-2H3 |
InChI Key |
TXSPQVSOHHWIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC(=O)OCC)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.
Sulfonylation: The intermediate is then reacted with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Final Esterification: The final step involves esterification of the resulting compound with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:
The sulfonamide group remains stable under these conditions, while the ethoxynaphthyl ether group resists cleavage unless exposed to strong acids (e.g., HBr/HOAc) at elevated temperatures.
Nucleophilic Substitution Reactions
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Reactivity at the chlorophenyl position is moderate due to electron-withdrawing effects from the sulfonamide group.
Sulfonamide Reactivity
The sulfonamide moiety undergoes selective modifications:
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 hr | N-Acetylated sulfonamide | 70% |
| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | N-Benzoylated derivative | 65% |
These reactions retain the ester and ethoxynaphthyl groups intact.
Oxidation
Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the sulfonamide to a sulfonic acid derivative, though this requires harsh conditions (80°C, 24 hr) .
Reduction Reactions
Catalytic hydrogenation or hydride-based reductions target specific functional groups:
| Reagent | Conditions | Target Group | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hr | Ester → Alcohol | 3-(2-Chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanol | 60% |
| H₂, Pd/C (10%) | EtOH, 50 psi, 6 hr | Chlorophenyl → Phenyl | Dechlorinated analog | 55% |
The ethoxynaphthyl group remains unaffected under these conditions .
Stability Studies
The compound exhibits pH-dependent stability:
| Condition | Degradation After 24 hr | Primary Degradation Pathway |
|---|---|---|
| pH 1.0 (HCl) | 15% loss | Ester hydrolysis |
| pH 7.4 (buffer) | <5% loss | Minimal degradation |
| pH 10.0 (NaOH) | 25% loss | Ester hydrolysis + sulfonamide oxidation |
Thermal stability assessments (TGA/DSC) show decomposition onset at 180°C.
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymes such as cytochrome P450 isoforms via its sulfonamide group, leading to mechanism-based inactivation . This interaction is critical for its potential as a prodrug or enzyme inhibitor.
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions | Notes |
|---|---|---|---|
| Ethyl ester | High | Hydrolysis, reduction | Primary site for derivatization |
| Sulfonamide | Moderate | Acylation, oxidation | Stabilizes adjacent groups |
| 2-Chlorophenyl | Low–Moderate | NAS, hydrogenation | Electron-deficient arene |
| 4-Ethoxynaphthyl | Low | Ether cleavage (strong acids) | Requires extreme conditions |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate has been studied for its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that the compound exhibited cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Anti-inflammatory Properties :
Agricultural Applications
- Herbicide Development :
- This compound has been investigated for its potential use as a herbicide. The sulfonamide group is known for its herbicidal activity, and studies have shown that compounds with similar structures can effectively inhibit the growth of various weed species . This application is particularly relevant in the context of sustainable agriculture, where there is a demand for effective yet environmentally friendly herbicides.
Data Table: Summary of Applications
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis. -
Herbicide Efficacy Study :
In agricultural research, a field trial was conducted to assess the efficacy of this compound as a herbicide. The results showed that it significantly reduced weed biomass compared to untreated controls, supporting its potential use in crop protection strategies.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and ethoxynaphthyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-3-{[(4-methoxynaphthyl)sulfonyl]amino}propanoate
- Ethyl 3-(2-bromophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate
- Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)amino]propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate is unique due to the presence of both the ethoxynaphthylsulfonyl and chlorophenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The ethoxynaphthylsulfonyl group, in particular, enhances its potential interactions with biological targets, making it a compound of significant interest in scientific research.
Biological Activity
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₅ClN₁O₃S
- Molecular Weight : 320.80 g/mol
The structure includes a chlorophenyl group, an ethoxynaphthyl moiety, and a sulfonamide functional group, which are known to contribute to its biological properties.
Research indicates that compounds with sulfonamide groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains.
- Anticancer Properties : Some studies have indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of kinase activity and cell cycle regulation.
Antimicrobial Activity
A study focused on the antimicrobial properties of related sulfonamide compounds demonstrated effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. This compound was tested for its ability to inhibit these bacteria, showing promising results that warrant further investigation into its mechanism of action and potential clinical applications .
Anticancer Activity
In vitro studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines. For instance, a case study involving a related sulfonamide revealed that it induced cell cycle arrest in the G2/M phase and promoted apoptosis in human breast cancer cells. The compound's ability to inhibit key signaling pathways involved in tumor growth was also noted .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited notable zones of inhibition, comparable to standard antibiotics.
-
Case Study on Anticancer Effects :
- Objective : To assess cytotoxicity against human breast cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Ethyl 3-(2-chlorophenyl)-3-{[(4-ethoxynaphthyl)sulfonyl]amino}propanoate, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves sulfonylation of an amine intermediate with 4-ethoxynaphthalene-1-sulfonyl chloride. A critical step is controlling the reaction temperature (0–5°C) to avoid over-sulfonylation or hydrolysis of the ester group. Use anhydrous solvents (e.g., dichloromethane) and a tertiary amine base (e.g., triethylamine) to scavenge HCl. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted sulfonyl chloride or byproducts .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine 1H/13C NMR to verify the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm), the ethoxynaphthyl sulfonamide moiety (distinct singlet for sulfonamide NH at δ ~10.2 ppm), and the ethyl ester (triplet at δ 1.2–1.4 ppm for CH3 and quartet at δ 4.1–4.3 ppm for CH2). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]+) with <5 ppm error. Cross-reference with IR spectroscopy for sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
Q. What solvents are optimal for studying this compound’s solubility and stability?
- Methodological Answer : The compound is lipophilic due to its naphthyl and chlorophenyl groups. Use DMSO or DMF for stock solutions (5–10 mM). For kinetic stability studies, monitor degradation in aqueous buffers (pH 7.4) at 25°C and 37°C via HPLC-UV (λ = 254 nm). Hydrolysis of the ester group is a primary degradation pathway; include a control with esterase inhibitors (e.g., PMSF) to assess enzymatic contributions .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the sulfonamide or ethoxynaphthyl group be addressed?
- Methodological Answer : The 4-ethoxynaphthyl group’s steric bulk can hinder electrophilic substitution. For functionalization (e.g., halogenation), employ directed ortho-metalation (DoM) using a strong base (e.g., LDA) at −78°C, followed by quenching with electrophiles. Alternatively, use Pd-catalyzed C–H activation with directing groups (e.g., pyridine) to achieve selective modification. Monitor reaction progress with LC-MS to detect intermediates .
Q. What analytical strategies resolve contradictions in NMR data for diastereomers or rotamers of this compound?
- Methodological Answer : Rotational barriers in the sulfonamide group (N–S bond) can cause splitting in NMR signals. Use variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to coalesce overlapping peaks. For diastereomers arising from chiral centers, employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) or derivatize with a chiral auxiliary (e.g., Mosher’s acid) for absolute configuration determination .
Q. How does the electronic nature of the 2-chlorophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro substituent activates the phenyl ring toward nucleophilic aromatic substitution (NAS) at the meta position. For Suzuki-Miyaura coupling, use Pd(PPh3)4 with aryl boronic acids under microwave irradiation (100°C, 30 min). Alternatively, leverage the chloro group’s directing effects for Ullmann-type couplings with CuI/1,10-phenanthroline .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural complexity?
- Methodological Answer : Prioritize fluorescence polarization assays for sulfonamide-protein binding studies (e.g., carbonic anhydrase inhibition). For cell-based assays, use HEK293 or HepG2 lines with luciferase reporters to measure transcriptional modulation. Include a solubility control (e.g., 0.1% Tween-80) and validate target engagement via thermal shift assays (TSA) .
Data Contradiction & Troubleshooting
Q. How to interpret conflicting mass spectrometry data suggesting partial degradation during analysis?
- Methodological Answer : Degradation during MS analysis (e.g., in-source fragmentation) may arise from high ionization energy. Reduce the capillary voltage (e.g., from 3.5 kV to 2.0 kV) and use softer ionization methods (APCI instead of ESI). Compare with LC-MS/MS data to identify fragments (e.g., loss of ethoxy group, m/z −73). Confirm stability via parallel analysis with MALDI-TOF .
Q. Why do computational docking results disagree with experimental binding affinities?
- Methodological Answer : The ethoxynaphthyl group’s conformational flexibility may lead to docking inaccuracies. Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to sample low-energy conformers. Use umbrella sampling to calculate binding free energy (ΔG). Cross-validate with mutagenesis studies targeting predicted binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
